![molecular formula C14H18N4OS B3018331 2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole CAS No. 2380094-90-4](/img/structure/B3018331.png)
2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, the compound has been found to inhibit bacterial cell wall synthesis by interfering with the activity of enzymes such as penicillin-binding proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole in lab experiments is its broad range of biological activities. This makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.
Future Directions
There are several future directions for research on 2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole. One direction is to investigate its potential applications in treating bacterial infections. Another direction is to study its potential use as an anti-cancer agent. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, more studies could be done to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole can be achieved by reacting 2-amino-5-methylthiazole with 4-chloromethyl-3-pyridylmethylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product.
Scientific Research Applications
2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole has been found to have antibacterial activity against various bacterial strains.
properties
IUPAC Name |
2-methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-16-17-14(20-11)18-8-2-3-12(9-18)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMVPQKBYFBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


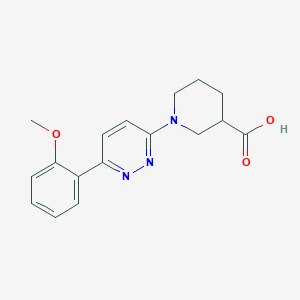
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)
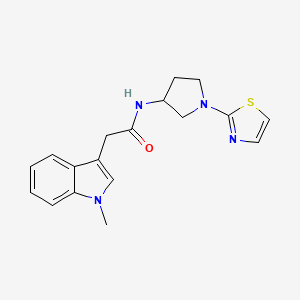
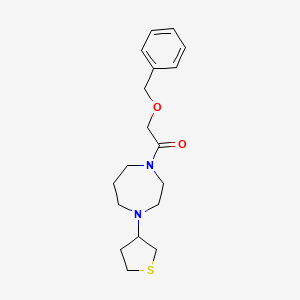
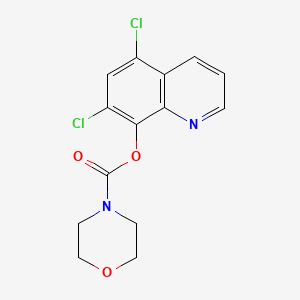

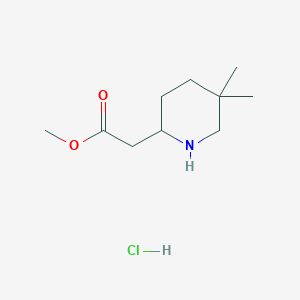
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)

![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)